molecular formula C32H50O10 B595496 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe CAS No. 151629-49-1

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[4.1.0]hept-3-ylmethoxy)-6-oxohe

Cat. No.: B595496
CAS No.: 151629-49-1
M. Wt: 594.742
InChI Key: UWIPUOWYROCBOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Oxabicyclo[410]heptane-3-carboxylic acid 6-[[6-[[6-(7-oxabicyclo[410]hept-3-ylmethoxy)-6-oxohe is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of cyclohexene oxide with a carboxylic acid derivative under specific conditions to form the desired bicyclic structure . The reaction typically requires a catalyst and controlled temperature to ensure the correct formation of the bicyclic ring.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s bicyclic structure allows it to fit into these active sites effectively, disrupting normal enzymatic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Oxabicyclo[4.1.0]heptane-3-carboxylic acid is unique due to its bicyclic structure, which imparts distinct chemical and physical properties. This structure allows for specific interactions with biological molecules and makes it a valuable compound in various research and industrial applications.

Properties

CAS No.

151629-49-1

Molecular Formula

C32H50O10

Molecular Weight

594.742

IUPAC Name

[6-[6-[6-(7-oxabicyclo[4.1.0]heptan-4-ylmethoxy)-6-oxohexoxy]-6-oxohexoxy]-6-oxohexyl] 7-oxabicyclo[4.1.0]heptane-4-carboxylate

InChI

InChI=1S/C32H50O10/c33-29(38-18-8-2-6-12-31(35)40-22-23-13-15-25-27(20-23)41-25)10-4-1-7-17-37-30(34)11-5-3-9-19-39-32(36)24-14-16-26-28(21-24)42-26/h23-28H,1-22H2

InChI Key

UWIPUOWYROCBOR-UHFFFAOYSA-N

SMILES

C1CC2C(O2)CC1COC(=O)CCCCCOC(=O)CCCCCOC(=O)CCCCCOC(=O)C3CCC4C(C3)O4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.